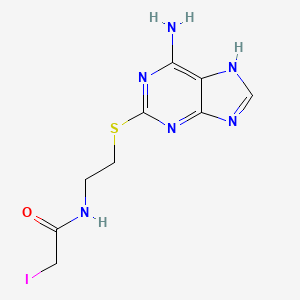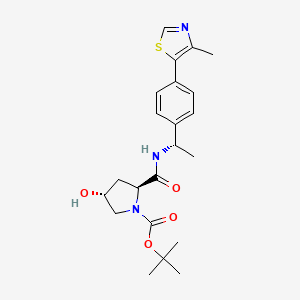
2-NP-Ahd-13C,15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-Ahd-13C,15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The typical synthetic route includes the reaction of 2-nitrobenzaldehyde with aminohydantoin under specific conditions to form the imidazolidinedione ring structure. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the isotopes. The final product is purified using techniques such as liquid chromatography to achieve the desired analytical standard .
化学反応の分析
Types of Reactions
2-NP-Ahd-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation can lead to the formation of various oxidized products .
科学的研究の応用
2-NP-Ahd-13C,15N3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.
Biology: Employed in metabolic tracing to study the metabolism of drugs and other compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Used as an analytical standard in the determination of nitrofuran metabolites and chloramphenicol in food samples
作用機序
The mechanism of action of 2-NP-Ahd-13C,15N3 involves its role as a labeled compound in various studies. The stable isotopes of carbon and nitrogen allow for precise tracking and quantification of the compound in different systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical studies .
類似化合物との比較
2-NP-Ahd-13C,15N3 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-NP-AMOZ-d5: Another labeled compound used in similar applications.
2-NP-AOZ-d4: A derivative with different isotopic labeling.
2-NP-AMOZ: A non-labeled version used in various analytical applications
These compounds share similar chemical structures but differ in their isotopic composition, which affects their specific applications and analytical uses.
特性
分子式 |
C10H8N4O4 |
|---|---|
分子量 |
252.17 g/mol |
IUPAC名 |
1-[(E)-(2-nitrophenyl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i10+1,11+1,12+1,13+1 |
InChIキー |
FULJCJZKZXOFQZ-ZQWANONYSA-N |
異性体SMILES |
C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



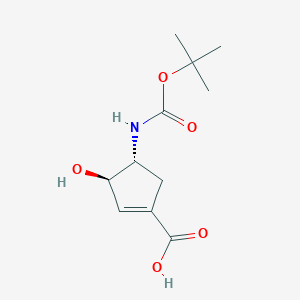
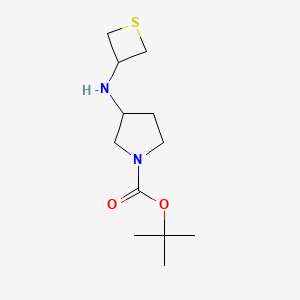
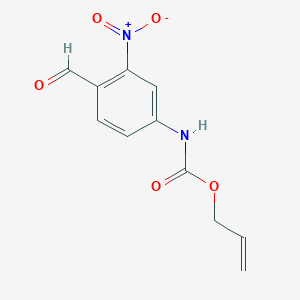
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
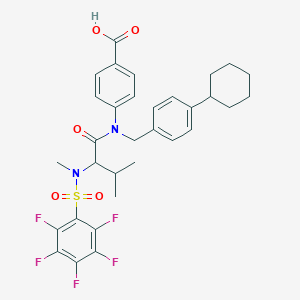
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
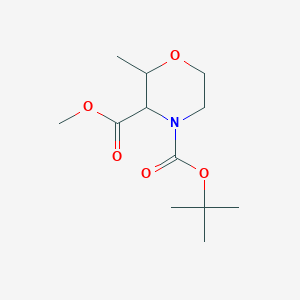

![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
